Bienvenue dans la boutique en ligne BenchChem!

Bafilomycina1

V-ATPase Inhibition Comparative Pharmacology Epithelial Biology

Why choose Bafilomycin A1? It is the first and most widely cited specific inhibitor of vacuolar H⁺-ATPase, with a well-defined c-ring binding mechanism that physically blocks proton translocation. This yields unmatched potency (IC50 sub-nM to low nM) and high selectivity over other ATPases, unlike non-specific agents like Chloroquine or even close analogs Concanamycin A/Archazolid A. Using Bafilomycin A1 ensures reproducible, literature-comparable autophagy flux readouts (LC3-II/p62 accumulation). It is the definitive tool for blocking autophagosome-lysosome fusion in cancer, virology, and cell biology research. Ideal for demanding in vitro and in vivo proof-of-concept studies.

Molecular Formula C35H58O9
Molecular Weight 622.8 g/mol
Cat. No. B1198656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBafilomycina1
Synonymsbafilomycin A1
Molecular FormulaC35H58O9
Molecular Weight622.8 g/mol
Structural Identifiers
SMILESCC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C
InChIInChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22-,23+,24-,25-,26-,27+,28-,30-,31+,32+,33+,35+/m0/s1
InChIKeyXDHNQDDQEHDUTM-ZGOPVUMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bafilomycin A1: The Gold-Standard V-ATPase Inhibitor for Autophagy Research and Beyond


Bafilomycin A1 is a 16-membered macrolide antibiotic derived from Streptomyces griseus, recognized as the first and most widely used specific inhibitor of vacuolar-type H⁺-ATPase (V-ATPase) [1]. Unlike non-specific agents, Bafilomycin A1 exerts its effects through a well-defined mechanism: by binding to the V-ATPase c-ring and physically blocking proton translocation, it prevents acidification of lysosomes and endosomes, effectively inhibiting the late stage of autophagy [2][3]. Its unmatched potency (IC50 values in the sub-nanomolar to low nanomolar range across diverse systems) and high selectivity for V-ATPase over other ATPase types make it an indispensable tool for cell biology, oncology, and virology research [1][4].

Bafilomycin A1 Procurement: Why Structural Analogs and Alternative Inhibitors Cannot Be Assumed Interchangeable


Despite being part of the same plecomacrolide class, Bafilomycin A1 exhibits profound differences in potency, selectivity, and mechanism of action compared to its closest analogs like Concanamycin A and Archazolid A, as well as alternative lysosomal inhibitors like Chloroquine [1][2]. These distinctions arise from unique binding interactions with the V-ATPase c-ring, leading to variable inhibition of proton translocation [3]. Furthermore, downstream signaling effects, such as the modulation of AMPK and MAPK pathways, diverge significantly from those of other autophagy inhibitors, directly impacting experimental outcomes in cell death and metabolic studies [4]. Generic substitution or use of a different in-class inhibitor without quantitative justification will introduce critical confounding variables and render data incomparable to established literature, undermining research reproducibility.

Bafilomycin A1 Product-Specific Quantitative Differentiation Guide


Bafilomycin A1 Demonstrates 4.1-Fold Higher Potency than Concanamycin A in Inhibiting V-ATPase in Outer Mantle Epithelium

In a direct head-to-head comparison in the outer mantle epithelium of the freshwater bivalve Anodonta cygnea, Bafilomycin A1 inhibited the V-ATPase-driven short-circuit current with an IC50 of 0.17 µM, whereas Concanamycin A, a structurally related analog, required an IC50 of 0.7 µM for the same effect [1]. This corresponds to a 4.1-fold greater potency for Bafilomycin A1 in this intact tissue model.

V-ATPase Inhibition Comparative Pharmacology Epithelial Biology

Bafilomycin A1 Is the Most Potent Analog in Reversing Vacuolization Induced by Helicobacter pylori

A direct comparative study of all available bafilomycin analogs (A1, B1, C1, and D) on Helicobacter pylori-induced cell vacuolization revealed a clear rank-order of potency: Bafilomycin A1 displayed the highest activity, followed by B1, C1, and D [1]. The study explicitly correlated this differential potency with each analog's ability to inhibit V-ATPase and dissipate the pH gradient of intracellular acidic organelles.

V-ATPase Inhibition Bacterial Pathogenesis Structure-Activity Relationship

Bafilomycin A1 Differentially Modulates Pro-Survival Signaling Compared to Chloroquine, Activating AMPK Instead of ERK/JNK

A comparative analysis in B16 mouse melanoma cells demonstrated that while both Bafilomycin A1 and Chloroquine are lysosomal autophagy inhibitors, they trigger distinct downstream signaling cascades [1]. Bafilomycin A1 specifically increased phosphorylation of the energy sensor AMPK, whereas Chloroquine did not. Conversely, Chloroquine and ammonium chloride stimulated the phosphorylation of ERK and JNK, respectively, while Bafilomycin A1 had no effect on these pathways. Additionally, Bafilomycin uniquely reduced the mRNA levels of the anti-apoptotic protein Bcl-2.

Autophagy Signal Transduction Cell Death Mechanism of Action

Bafilomycin A1 Binds to a Unique Site on the V-ATPase c-Ring Distinct from Archazolid A

High-resolution cryo-EM structures of the yeast V-ATPase V₀ complex have revealed that Bafilomycin A1 and Archazolid A, another macrolide V-ATPase inhibitor, bind to distinct sites on the surface of the proton-carrying c-ring, with only a small amount of overlap [1]. Furthermore, the binding of Bafilomycin A1 is mediated primarily through van der Waals interactions in a shallow pocket, and a unique feature recognized by the c subunit is its 7'-hydroxyl group [2].

Structural Biology V-ATPase Drug Binding Cryo-EM

Bafilomycin A1 Demonstrates Sub-Nanomolar Potency and High Selectivity for V-ATPase Over P-ATPases

Bafilomycin A1 is a highly potent inhibitor of V-ATPase with an IC50 of 0.6 - 1.5 nM in bovine chromaffin granules . Crucially, it demonstrates high selectivity for V-ATPase over other ATP-hydrolyzing enzymes, including F-ATPases and the H⁺/K⁺-ATPase (P-ATPase) [1]. This selectivity profile is a defining characteristic that distinguishes it from broad-spectrum ATPase inhibitors.

Enzymology ATPase Selectivity Inhibition

Bafilomycin A1 Shows 1.57-Fold Greater Potency than Concanamycin A in Inhibiting Neuromuscular Transmission

In a study on neuromuscular transmission, both Bafilomycin A1 and Concanamycin A inhibited neurotransmission, but with different potencies [1]. The IC50 for Bafilomycin A was 1.1 ± 0.2 µM, while the IC50 for Concanamycin A was 0.7 ± 0.1 µM, indicating that Concanamycin A was 1.57-fold more potent in this specific system. This is a rare instance where Concanamycin A demonstrates higher potency, highlighting the system-dependent nature of their effects.

Neuropharmacology Synaptic Transmission V-ATPase Electrophysiology

Bafilomycin A1: Proven Research and Industrial Application Scenarios


Mechanistic Studies of Autophagic Flux and Lysosomal Function

Bafilomycin A1 is the gold-standard tool for blocking the late stage of autophagy by preventing lysosomal acidification. Its use leads to the accumulation of LC3-II and p62/SQSTM1, providing a robust, quantifiable readout of autophagic flux [1]. For experiments requiring a definitive block in autophagosome-lysosome fusion, Bafilomycin A1 is the preferred inhibitor due to its well-characterized mechanism and extensive literature precedent.

Investigating V-ATPase-Dependent Processes in Cancer Cell Viability and Drug Resistance

Due to its high potency and selectivity for V-ATPase, Bafilomycin A1 is a critical probe for dissecting the role of vacuolar acidification in cancer biology. Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, including B-cell acute lymphoblastic leukemia, is well-documented [2][3]. Furthermore, its capacity to block lysosomal degradation makes it an invaluable tool for studying drug sequestration and resistance mechanisms in cancer cells.

Elucidating Viral Entry and Replication Mechanisms in Virology Research

Bafilomycin A1 has proven to be a potent inhibitor of viral replication for several viruses, including HIV-1, SARS-CoV-2, and Zika virus [4][5]. Its mechanism of action in this context is linked to its disruption of endosomal/lysosomal acidification and cholesterol trafficking, which are essential steps in the viral life cycle [4]. This makes Bafilomycin A1 an essential tool for studying host-pathogen interactions and identifying novel antiviral targets.

In Vivo Proof-of-Concept Studies in Preclinical Disease Models

Despite limitations in bioavailability for systemic administration, Bafilomycin A1 has demonstrated therapeutic potential in several in vivo models. It has been shown to accelerate chronic wound healing in db/db mice and mitigate subchondral bone degeneration and pain in a rat model of temporomandibular joint osteoarthritis (TMJOA) [6][7]. These studies highlight its utility for local administration or short-term systemic proof-of-concept experiments, reinforcing its value beyond in vitro applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bafilomycina1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.